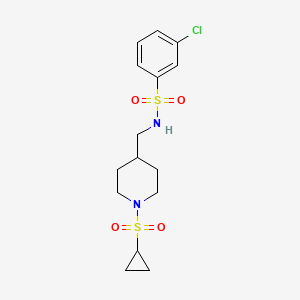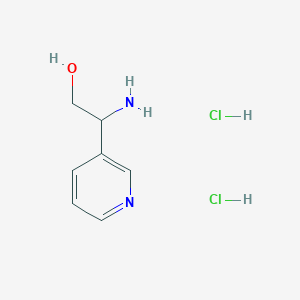
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene” suggests a benzene ring with acetyl (COCH3), hydroxyl (OH), and methyl (CH3) substituents. The positions of these substituents are indicated by the numbers in the name .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the acetyl, hydroxyl, and methyl groups to the benzene ring. This could involve Friedel-Crafts acylation (for the acetyl groups), electrophilic aromatic substitution (for the methyl group), and perhaps a form of direct hydroxylation (for the hydroxyl groups) .Molecular Structure Analysis
The molecule contains a benzene ring, which is planar, and the substituents may cause the molecule to be non-planar. The presence of the acetyl groups and the hydroxyl groups also suggests that the compound can participate in hydrogen bonding .Chemical Reactions Analysis
The acetyl and hydroxyl groups are quite reactive. The acetyl group can undergo nucleophilic acyl substitution, and the hydroxyl group can participate in a variety of reactions, including those typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. The presence of the polar acetyl and hydroxyl groups suggests that the compound would have some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
- Researchers have found that the bis(biarylhydrazone) derivative possesses high antiradical and cytoprotective activity .
- The resulting reaction products can be further utilized in synthetic transformations, including the synthesis of various heterocycles .
- For instance, 4,5-dihydro-1H-pyrazole derivatives synthesized from chalcones exhibit properties such as antibacterial, antituberculous, and analgesic effects .
- These bis-derivatives contain various substituents (e.g., furyl, thiophene, 4-dimethylaminophenyl) and offer potential applications .
- Unfortunately, the reaction yielded a crystalline product with low yield and strong tarring of the reaction mixture .
Antioxidant and Cytoprotective Activity
Synthetic Transformations
Chalcones and Heterocycles
Bis-Derivatives of 4,5-Dihydro-1H-Pyrazole
Failed Attempt at Bis(Phenylpyrazoline) Synthesis
Related Compounds
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)
![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)

![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)